molecular formula C9H10N4OS4 B14602518 Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone CAS No. 60301-45-3

Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone

Cat. No.: B14602518
CAS No.: 60301-45-3
M. Wt: 318.5 g/mol
InChI Key: ASIFIDWVEBEYRB-UHFFFAOYSA-N
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Description

Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazole rings, each substituted with an amino group and a methylsulfanyl group, connected by a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method involves the condensation of 4-amino-2-(methylsulfanyl)-1,3-thiazole with a suitable methanone derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The methanone bridge can be reduced to a methylene group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methane.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The amino and methylsulfanyl groups may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
  • 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
  • 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-[4-(methylsulfanyl)phenyl]ethanone hydrobromide

Uniqueness

Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge connecting two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60301-45-3

Molecular Formula

C9H10N4OS4

Molecular Weight

318.5 g/mol

IUPAC Name

bis(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C9H10N4OS4/c1-15-8-12-6(10)4(17-8)3(14)5-7(11)13-9(16-2)18-5/h10-11H2,1-2H3

InChI Key

ASIFIDWVEBEYRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C(=O)C2=C(N=C(S2)SC)N)N

Origin of Product

United States

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